2-Fluoro-4-nitrophenylacetonitrile
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Overview
Description
2-Fluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetonitrile group. This compound is typically used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2-Fluoro-4-nitrophenylacetonitrile can be achieved through several methods:
Reaction of 3,4-difluoronitrobenzene with inorganic alkali: This method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted into 2-fluoro-4-nitrophenol through acid neutralization.
Reaction of ortho-nitrochlorobenzene with ferrous iron cyanide salt: This method involves reacting ortho-nitrochlorobenzene with ferrous iron cyanide salt in the presence of cuprous chloride or cuprous bromide as a catalyst under heating conditions.
These methods are suitable for industrial production due to their simplicity, environmental friendliness, and high yield .
Chemical Reactions Analysis
2-Fluoro-4-nitrophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate .
Scientific Research Applications
2-Fluoro-4-nitrophenylacetonitrile is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and as an intermediate in the synthesis of pharmaceutical compounds.
Biology: It is utilized in biochemical research to study the effects of fluoro and nitro groups on biological systems.
Industry: It is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrophenylacetonitrile involves its interaction with molecular targets through its functional groups. The fluoro group enhances binding affinity to targets, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Fluoro-4-nitrophenylacetonitrile can be compared with similar compounds such as:
2-Fluoro-4-nitrophenol: Similar in structure but lacks the acetonitrile group.
4-Nitrophenylacetonitrile: Lacks the fluoro group, affecting its reactivity and binding properties.
2-Fluoro-4-methylphenylacetic acid: Contains a methyl group instead of a nitro group, leading to different chemical properties .
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTILGOKQDCCMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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